Dioctyl 2,3-dichlorobut-2-enedioate

Description

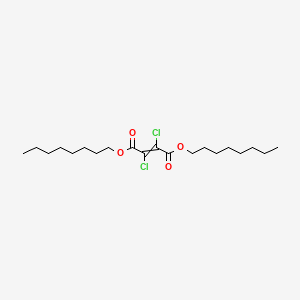

Dioctyl 2,3-dichlorobut-2-enedioate (systematic IUPAC name: bis(2-ethylhexyl) 2,3-dichlorobut-2-enedioate) is a chlorinated diester compound.

Properties

CAS No. |

103521-56-8 |

|---|---|

Molecular Formula |

C20H34Cl2O4 |

Molecular Weight |

409.4 g/mol |

IUPAC Name |

dioctyl 2,3-dichlorobut-2-enedioate |

InChI |

InChI=1S/C20H34Cl2O4/c1-3-5-7-9-11-13-15-25-19(23)17(21)18(22)20(24)26-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

UCAYLVJPDIUBSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(=C(C(=O)OCCCCCCCC)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl 2,3-dichlorobut-2-enedioate can be synthesized through the esterification of 2,3-dichlorobutenedioic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dioctyl 2,3-dichlorobut-2-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: The major products are carboxylic acids.

Reduction: The major products are alcohols.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Dioctyl 2,3-dichlorobut-2-enedioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the manufacture of plasticizers, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of dioctyl 2,3-dichlorobut-2-enedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The chlorine atoms in the compound can also interact with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Dioctyl Phthalate (DOP)

- CAS No.: 117-84-0 (Note: erroneously lists CAS 117-81-7, which corresponds to diethylhexyl phthalate (DEHP), a common isomer) .

- Molecular Formula : C₂₄H₃₈O₄.

- Key Properties :

- Boiling Point: ~384°C

- Density: 0.986 g/cm³

- Water Solubility: 0.003 mg/L (highly hydrophobic)

- Applications : Dominant plasticizer for polyvinyl chloride (PVC), comprising ~50% of global plasticizer use .

Comparison with DCDB :

- DCDB’s chlorine substituents likely increase molecular weight (theoretical ~437 g/mol vs. DOP’s 390.56 g/mol) and density.

- Higher polarity from Cl atoms may reduce compatibility with non-polar polymers compared to DOP.

- Chlorination typically enhances environmental persistence and bioaccumulation risks, as seen in chlorinated paraffins.

Dioctyl Adipate (DOA)

- CAS No.: 103-23-1 .

- Molecular Formula : C₂₂H₄₂O₄.

- Key Properties :

- Boiling Point: 215°C (at 4 mmHg)

- Density: 0.927 g/cm³

- Water Solubility: 0.4 mg/L

- Applications : Low-temperature plasticizer for PVC and synthetic rubbers; favored in food-contact materials due to lower toxicity .

- Toxicity : LD₅₀ (rat, oral) >10,000 mg/kg, indicating low acute toxicity.

Comparison with DCDB :

- DOA’s linear adipate backbone (vs. DCDB’s chlorinated butenedioate) confers greater flexibility to polymers but lower thermal stability.

- DCDB’s chlorine content may impart flame-retardant properties absent in DOA.

- DOA’s higher water solubility (0.4 mg/L vs. DCDB’s estimated <0.1 mg/L) suggests DCDB is more persistent in hydrophobic environments.

Dioctyl Sebacate (DOS)

- CAS No.: 122-62-3 .

- Molecular Formula : C₂₆H₅₀O₄.

- Key Properties :

- Boiling Point: 248°C (at 5 mmHg)

- Density: 0.915 g/cm³

- Water Solubility: 0.002 mg/L

- Applications : High-performance plasticizer for extreme temperatures; used in aerospace and biomedical devices. Also employed as a reference aerosol in atmospheric studies .

- Toxicity : Generally regarded as safe (GRAS) for medical devices.

Comparison with DCDB :

- DOS’s long-chain sebacate structure provides superior low-temperature flexibility compared to DCDB’s rigid, chlorinated backbone.

- DCDB’s higher density (~1.1 g/cm³ estimated) contrasts with DOS’s 0.915 g/cm³, impacting formulation buoyancy in industrial blends.

- DOS’s use in aerosol research highlights its stability; DCDB’s volatility and degradation products under UV/heat remain unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.